molecular formula C17H19ClN4O4S B2482373 Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 850937-58-5

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2482373
CAS No.: 850937-58-5
M. Wt: 410.87
InChI Key: SNWIQOXAXRBLNG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The compound has been explored in the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds show potential in antimicrobial, antilipase, and antiurease activities. Notably, some derivatives demonstrate good to moderate antimicrobial activity against various microorganisms, highlighting their potential in this field (Başoğlu et al., 2013).

Synthesis and Antibacterial Screening

This compound has been used in synthesizing N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds have been evaluated for antibacterial potentials, with some showing significant growth inhibition of various bacterial strains, such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Synthesis, Characterization, and Biological Evaluation

A series of novel derivatives synthesized starting with this compound have been evaluated for antibacterial, antifungal, and anticancer activities. Some derivatives exhibited significant antibacterial and antifungal activity, while others were active against human breast cancer cell lines, such as MCF7 (Sharma et al., 2014).

Alzheimer’s Disease Drug Candidates

A series of N-substituted derivatives of this compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against acetylcholinesterase, a key enzyme related to Alzheimer’s (Rehman et al., 2018).

Antimicrobial and Anti-Proliferative Activities

The compound has been involved in synthesizing N-Mannich bases with antimicrobial and anti-proliferative activities. Some derivatives displayed broad-spectrum antibacterial activities, and others showed potent activity against Gram-positive bacteria and various cancer cell lines (Al-Wahaibi et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound and its potential uses. This could involve in vitro and in vivo studies to determine its effects .

Properties

IUPAC Name

ethyl 4-[2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-8-6-21(7-9-22)14(23)11-27-16-20-19-15(26-16)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWIQOXAXRBLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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